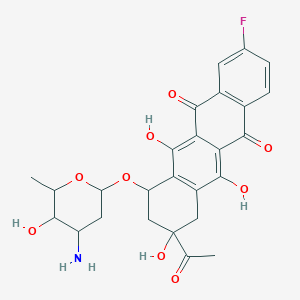

3-FD-Daunomycin

Description

Properties

CAS No. |

118243-77-9 |

|---|---|

Molecular Formula |

C26H26FNO9 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-3-fluoro-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H26FNO9/c1-9-21(30)15(28)6-17(36-9)37-16-8-26(35,10(2)29)7-14-18(16)25(34)20-19(24(14)33)22(31)12-4-3-11(27)5-13(12)23(20)32/h3-5,9,15-17,21,30,33-35H,6-8,28H2,1-2H3 |

InChI Key |

MMKVWGKEKQZJPZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5)F)O)(C(=O)C)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5)F)O)(C(=O)C)O)N)O |

Synonyms |

3-FD-daunomycin 3-fluoro-4-demethoxydaunomycin |

Origin of Product |

United States |

Foundational & Exploratory

3-FD-Daunomycin mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Daunomycin (Daunorubicin)

Disclaimer: The following guide details the mechanism of action of Daunomycin, also known as Daunorubicin. Extensive searches for "3-FD-Daunomycin" did not yield specific results for this derivative. It is possible that "3-FD" refers to a specific modification, for instance, at the 3' position of the daunosamine sugar moiety. Such a modification could potentially influence the molecule's interaction with its targets, its cellular uptake, or its metabolic stability, thereby altering its efficacy or side-effect profile. The information presented herein pertains to the parent compound, Daunomycin.

Introduction

Daunomycin (Daunorubicin) is a potent anthracycline antibiotic and antineoplastic agent isolated from Streptomyces peucetius.[1][2] It is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][3] Its cytotoxic effects are primarily mediated through its interaction with cellular DNA and the inhibition of key enzymes involved in DNA replication and transcription.[3][4] This guide provides a detailed overview of the molecular mechanisms of action of Daunomycin, the signaling pathways it modulates, and the experimental protocols used to elucidate these functions.

Core Mechanisms of Action

The anticancer activity of Daunomycin is multifactorial, involving several distinct but interconnected mechanisms that ultimately lead to cell cycle arrest and apoptosis.

DNA Intercalation

Daunomycin possesses a planar aglycone moiety that intercalates between DNA base pairs, with a preference for sequences of two adjacent G/C base pairs flanked on the 5' side by an A/T base pair.[1][3][5] This insertion physically separates the DNA strands, leading to a local unwinding of the double helix and conformational changes that interfere with the binding of DNA polymerases and transcription factors.[3][5] This process inhibits macromolecular biosynthesis and is a primary contributor to Daunomycin's cytotoxic effects.[1][3]

Topoisomerase II Poisoning

A critical mechanism of Daunomycin's action is the inhibition of topoisomerase II.[3][5] This enzyme is essential for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks (DSBs).[5] Daunomycin stabilizes the covalent complex formed between topoisomerase II and DNA after the DNA has been cleaved.[3][4] By preventing the re-ligation of the DNA strands, Daunomycin converts the enzyme into a cellular toxin that generates permanent, lethal DSBs, triggering a DNA damage response and ultimately apoptosis.[3][5]

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the Daunomycin structure can undergo enzymatic reduction to a semiquinone free radical. This radical can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS).[2] The excessive production of ROS can induce oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA. This mechanism is also thought to contribute significantly to the cardiotoxicity associated with anthracycline therapy.[2]

Formation of DNA Adducts

Daunomycin can also form adducts with DNA, further contributing to its genotoxicity. This covalent binding can disrupt DNA structure and function, leading to errors in replication and transcription.[5]

Cellular Signaling Pathways Modulated by Daunomycin

Daunomycin's interaction with cellular components triggers a cascade of signaling events that influence cell fate.

Sphingomyelin-Ceramide Pathway

Daunomycin has been shown to activate sphingomyelinases, enzymes that hydrolyze sphingomyelin to generate ceramide.[6][7] Ceramide is a bioactive lipid that acts as a second messenger in signaling pathways leading to apoptosis.[6]

Caption: Daunomycin activates sphingomyelinase, leading to ceramide production and apoptosis.

Hedgehog Signaling Pathway

Recent studies have revealed that Daunomycin can suppress the Hedgehog (Hh) signaling pathway in colorectal cancer cells.[8] It achieves this by promoting the proteasomal degradation of the transcription factor GLI1, a key effector of the Hh pathway.[8] This suppression is also linked to an increase in p53 levels.[8]

Caption: Daunomycin suppresses GLI1, inhibiting Hedgehog signaling and inducing apoptosis.

ERK1/2/c-Fos Pathway

In hepatocellular carcinoma, Daunomycin has been shown to bind to the protein ENAH (Enabled homolog).[9] This interaction disrupts the ENAH-ARHGAP9 complex, leading to the suppression of the ERK1/2/c-Fos signaling pathway, which is crucial for tumor progression.[9]

Caption: Daunomycin binds to ENAH, suppressing the ERK1/2/c-Fos pathway in HCC.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Daunomycin's effects.

Table 1: Cellular Uptake of Daunomycin vs. Daunomycin-Conjugated TFO in MCF-7 Cells

| Compound | Concentration (µM) | Percentage of Positive Cells | Mean Fluorescence Intensity |

| Daunomycin | 1 | 99% | 44 |

| dauno-GT11 | 1 | 80% | 16 |

| Data from a study on a Daunomycin-conjugated triplex-forming oligonucleotide (TFO)[10]. |

Table 2: Cytotoxicity of Daunomycin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| HCT116 | Colorectal Cancer | Dose-dependent reduction in survival | High GLI1 expression[8] |

| HT29 | Colorectal Cancer | Dose-dependent reduction in survival | High GLI1 expression[8] |

| SNU283 | Colorectal Cancer | Dose-dependent reduction in survival | High GLI1 expression[8] |

| DLD-1 | Colorectal Cancer | Less reduction in survival | Low GLI1 expression[8] |

| HCT8 | Colorectal Cancer | Less reduction in survival | Low GLI1 expression[8] |

| HCCLM3 (ENAH knockdown) | Hepatocellular Carcinoma | 34.60 ± 1.83 | ENAH knockdown decreased the inhibitory effect[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from key studies.

Cellular Uptake Analysis by Flow Cytometry

-

Objective: To quantify the cellular uptake of free Daunomycin versus a Daunomycin-conjugated oligonucleotide.

-

Cell Line: MCF-7 breast cancer cells.

-

Protocol:

-

Cells are seeded and allowed to adhere.

-

Cells are incubated with specified concentrations (e.g., 0.2 and 1 µM) of Daunomycin or the Daunomycin conjugate (dauno-GT11) for a set duration (e.g., 4 hours).

-

After incubation, cells are washed to remove extracellular compounds, harvested (e.g., by trypsinization), and collected by centrifugation.

-

The intrinsic fluorescence of Daunomycin within the cells is measured using a flow cytometer.

-

Untreated cells are used as a control to establish background fluorescence levels.

-

-

Reference: [10]

Analysis of Hedgehog Pathway Inhibition

-

Objective: To determine if Daunomycin inhibits the Hedgehog signaling pathway.

-

Cell Line: HCT116 colorectal cancer cells.

-

Protocols:

-

Luciferase Reporter Assay:

-

Cells are transfected with a GLI-dependent luciferase reporter plasmid.

-

Transfected cells are treated with various concentrations of Daunomycin for 24 hours.

-

Luciferase activity is measured to quantify the transcriptional activity of GLI1.

-

-

Western Blot Analysis:

-

Cells are treated with Daunomycin (e.g., 0.5 and 1 µM) for 24 hours.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies against key Hh pathway components (e.g., GLI1) and loading controls (e.g., β-actin).

-

-

Immunostaining:

-

Cells are grown on coverslips and treated with Daunomycin.

-

Cells are fixed, permeabilized, and incubated with a primary antibody against GLI1.

-

A fluorescently labeled secondary antibody is used for detection, and cells are imaged using fluorescence microscopy to observe the subcellular localization of GLI1.

-

-

-

Reference: [8]

Analysis of ENAH-ERK1/2 Pathway Inhibition

-

Objective: To confirm the interaction between Daunomycin and ENAH and its effect on the ERK1/2 pathway.

-

Cell Line: HCCLM3 hepatocellular carcinoma cells.

-

Protocols:

-

Cell Proliferation Assay (CCK-8):

-

Cells are seeded in 96-well plates and treated with a range of Daunomycin concentrations.

-

Cell proliferation is measured at various time points using the CCK-8 assay to determine the IC50 value.

-

-

Co-immunoprecipitation (Co-IP):

-

Used to verify the interaction between ENAH and its binding partners (e.g., ARHGAP9).

-

Cell lysates are incubated with an antibody against the target protein (e.g., ENAH).

-

The antibody-protein complex is captured, and co-precipitated proteins are identified by Western blot.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Used to confirm the direct binding of Daunomycin to ENAH in intact cells.

-

Cells are treated with Daunomycin or a vehicle control.

-

The cell suspension is heated to various temperatures, and the soluble fraction of the target protein (ENAH) is analyzed by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

-

-

-

Reference: [9]

Conclusion

The mechanism of action of Daunomycin is complex, involving direct DNA damage through intercalation and topoisomerase II poisoning, as well as the modulation of multiple intracellular signaling pathways. Its ability to induce apoptosis is not solely dependent on its nuclear effects but is also regulated by signaling cascades involving ceramide, the Hedgehog pathway, and the ERK1/2 pathway. A thorough understanding of these multifaceted mechanisms is essential for optimizing its clinical use, managing its toxicities, and developing novel therapeutic strategies. Further research into specific derivatives may uncover compounds with improved therapeutic indices.

References

- 1. agscientific.com [agscientific.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Daunorubicin - Wikipedia [en.wikipedia.org]

- 4. Daunorubicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]

- 7. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Targeting enabled homolog with daunorubicin inhibits ERK1/2/c‐Fos pathway and suppresses hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA binding and antigene activity of a daunomycin-conjugated triplex-forming oligonucleotide targeting the P2 promoter of the human c-myc gene - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Chemotherapy: An In-depth Technical Guide to the Daunorubicin-DNA Intercalation Process

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between the anthracycline antibiotic Daunorubicin and DNA. Daunorubicin is a cornerstone of chemotherapy regimens, particularly in the treatment of acute leukemias.[1] Its therapeutic efficacy is intrinsically linked to its ability to intercalate into the DNA double helix, a process that triggers a cascade of cellular events culminating in apoptosis.[2] This document details the mechanism of intercalation, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

The Mechanism of Action: A Multifaceted Assault

Daunorubicin's cytotoxic effects stem from a multi-pronged mechanism initiated by its insertion between DNA base pairs.[2] This process, known as intercalation, is the foundational event leading to cell death.

1.1. The Intercalation Process

The planar aromatic chromophore of the Daunorubicin molecule inserts itself between adjacent base pairs of the DNA double helix.[3] The daunosamine sugar moiety, an amino sugar attached to the chromophore, settles into the minor groove of the DNA.[4] This physical insertion leads to significant structural and biomechanical changes in the DNA molecule. Studies using atomic force microscopy have revealed that intercalation results in a significant elongation and thinning of the DNA strand.[5] Furthermore, the process reduces the torsional stiffness of the DNA, making it more susceptible to breakage.[5] The unwinding of the DNA helix upon intercalation is a critical consequence, reducing the twist angle between adjacent base pairs and causing local distortions.[5]

1.2. Topoisomerase II Poisoning

A primary consequence of Daunorubicin intercalation is the inhibition of topoisomerase II.[6][7] This enzyme is crucial for managing DNA topology by creating transient double-strand breaks (DSBs) to relieve supercoiling during replication and transcription.[4][7] Daunorubicin stabilizes the "cleavable complex," a state where topoisomerase II has cut the DNA but has not yet resealed the break.[4] By preventing the re-ligation of these breaks, Daunorubicin effectively transforms a vital cellular enzyme into a DNA-damaging agent, leading to an accumulation of DSBs.[2]

1.3. Generation of Reactive Oxygen Species (ROS)

The quinone moiety of Daunorubicin can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[1][2] This creates a state of oxidative stress within the cell, causing widespread damage to cellular components, including lipids, proteins, and the DNA itself, further contributing to the drug's cytotoxicity.[2]

1.4. Sequence Specificity

Daunorubicin does not intercalate randomly. It exhibits a preference for certain DNA sequences, particularly those rich in guanine-cytosine (GC) base pairs.[5] Footprinting and simulation studies have identified preferences for specific base pair triplets, including 5′-TCG, 5′-ACG, and 5′-CGC, with the drug intercalating between the second and third base pairs.[3] This sequence preference is influenced by the interactions between the daunosamine sugar and the minor groove.[3]

Quantitative Data on Daunorubicin-DNA Binding

The interaction between Daunorubicin and DNA has been quantified through various biophysical techniques. The following tables summarize key thermodynamic and binding constant data from the literature.

Table 1: Thermodynamic Parameters for Daunorubicin-DNA Interaction

| Parameter | Value | Conditions | Reference |

| Association Constant (Ka) | 3.1 x 106 M-1 | 4°C | [8] |

| 3.9 x 105 M-1 | 65°C | [8] | |

| 1.27 x 106 M-1 | Not Specified | [9] | |

| 0.10 - 0.12 x 106 M-1 | 37°C, 10% serum | [10] | |

| Gibbs Free Energy (ΔG°) | -8.2 to -8.8 kcal/mol | Not Specified | [8] |

| Enthalpy (ΔH°) | -5.3 kcal/mol | Not Specified | [8] |

| Entropy (ΔS°) | +10 to +11 cal/mol·K | Not Specified | [8] |

| Binding Sites per Nucleotide | 0.15 to 0.16 | Temperature Independent | [8] |

Table 2: Binding Constants for Anthracycline Analogues

| Compound | Binding Constant (K) | Number of Binding Sites (n) | Reference |

| Doxorubicin | 2.5 (± 0.5) x 104 M-1 | 1.2 | [11] |

| N-(trifluoroacetyl) doxorubicin | 3.4 (± 0.7) x 104 M-1 | 0.6 | [11] |

Cellular Signaling Pathways Activated by Daunorubicin

The DNA damage induced by Daunorubicin triggers robust cellular stress responses, primarily through the ATM/Chk2 and cGAS-STING signaling pathways. These pathways ultimately determine the cell's fate.

3.1. The ATM-Chk2 DNA Damage Response Pathway

The accumulation of DNA double-strand breaks (DSBs) is a potent activator of the Ataxia Telangiectasia Mutated (ATM) kinase.[11] Once activated, ATM phosphorylates a host of downstream targets to initiate cell cycle arrest and DNA repair, or to trigger apoptosis if the damage is too severe. A key substrate of ATM is the checkpoint kinase 2 (Chk2).[12] ATM-dependent phosphorylation of Chk2 on residues like Threonine 68 activates it, leading to the phosphorylation of further targets that enforce a G2/M cell cycle arrest, providing time for the cell to attempt repairs.[7][12] If the damage is irreparable, this pathway can lead to the activation of pro-apoptotic factors like p53.

Caption: Daunorubicin-induced ATM-Chk2 signaling pathway.

3.2. The cGAS-STING Innate Immune Response Pathway

Beyond the canonical DNA damage response, Daunorubicin can also trigger an innate immune response via the cGAS-STING pathway.[2][6] Cytosolic DNA fragments, resulting from the extensive DNA damage, are recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding to this misplaced DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[6] cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum.[6] Activated STING translocates and activates kinases like TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 then moves to the nucleus to drive the expression of Type I interferons (IFNs) and other inflammatory cytokines, promoting an anti-tumor immune response and contributing to apoptosis.[2][6]

Caption: Daunorubicin-induced cGAS-STING signaling pathway.

Experimental Protocols

The study of Daunorubicin-DNA interactions relies on a suite of biophysical and molecular biology techniques. Below are generalized protocols for key experiments.

4.1. Spectrophotometric Titration to Determine Binding Constant

This method measures changes in the absorbance spectrum of Daunorubicin upon binding to DNA to determine the binding affinity.

Caption: General workflow for spectrophotometric titration.

Methodology:

-

Preparation: Prepare stock solutions of Daunorubicin and DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine their concentrations accurately using their known extinction coefficients.

-

Titration: Place a fixed concentration of Daunorubicin solution in a quartz cuvette. Record its initial UV-Vis absorbance spectrum.

-

Data Collection: Add small, precise volumes of the DNA stock solution to the cuvette. After each addition, allow the mixture to equilibrate and then record the new absorbance spectrum.

-

Analysis: The binding of Daunorubicin to DNA causes changes in the drug's spectrum (hypochromism and bathochromic shift). By monitoring the change in absorbance at a fixed wavelength (e.g., 480 nm), a binding isotherm can be generated.[13]

-

Calculation: Use computerized least-squares curve fitting or a Scatchard plot to analyze the binding isotherm. This analysis yields the intrinsic binding constant (Ka) and the number of binding sites per nucleotide (n).[9][13]

4.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10]

Methodology:

-

Preparation: Prepare precisely concentrated solutions of Daunorubicin and DNA in the same dialysis buffer to minimize heats of dilution. Degas both solutions thoroughly.

-

Instrument Setup: Load the DNA solution into the sample cell of the calorimeter and the Daunorubicin solution into the titration syringe. Allow the system to reach thermal equilibrium at the desired temperature.[14]

-

Titration: Perform a series of small, timed injections of the Daunorubicin solution into the DNA solution. The instrument measures the heat change associated with each injection.

-

Data Analysis: The raw data appears as a series of heat-flow peaks for each injection. Integrating these peaks gives the heat change per injection. Plotting this heat change against the molar ratio of Daunorubicin to DNA generates a binding isotherm.

-

Thermodynamic Profile: Fitting the binding isotherm to a suitable binding model (e.g., a one-site model) yields the binding constant (Ka), the binding enthalpy (ΔH°), and the stoichiometry of binding (n).[10][14] The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.

4.3. DNase I Footprinting

This technique identifies the specific DNA sequences where Daunorubicin binds by protecting those regions from cleavage by the DNase I enzyme.

Methodology:

-

DNA Preparation: Prepare a DNA fragment of interest (100-200 bp) that is radioactively or fluorescently labeled on one end of one strand.[7][8]

-

Binding Reaction: Incubate the end-labeled DNA with varying concentrations of Daunorubicin. A control reaction with no drug is essential. Allow sufficient time for binding equilibrium to be reached.[7]

-

DNase I Digestion: Add a limited amount of DNase I to each reaction to achieve partial digestion, where on average each DNA strand is cut only once. The enzyme will cleave the DNA backbone wherever it is not protected by a bound ligand.[4][8]

-

Reaction Quenching and Analysis: Stop the digestion reaction and purify the DNA fragments. Denature the DNA and separate the fragments by size using a high-resolution denaturing polyacrylamide gel.[4]

-

Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The DNA sequence where Daunorubicin was bound will be protected from cleavage, resulting in a gap in the ladder of DNA fragments on the gel, known as a "footprint."[15] Comparing the cleavage patterns at different drug concentrations allows for the determination of binding site location and sequence preference.

4.4. X-ray Crystallography

This powerful technique can provide an atomic-resolution three-dimensional structure of the Daunorubicin-DNA complex, revealing precise details of the interaction.

Methodology:

-

Complex Formation: Synthesize and purify a short DNA oligonucleotide (e.g., a hexamer like d(CGATCG)2) known to be a binding site for Daunorubicin. Mix the oligonucleotide with Daunorubicin in a stoichiometric ratio to form the complex.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to find conditions that yield high-quality, single crystals of the Daunorubicin-DNA complex. This is often the most challenging step.[16]

-

Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[17]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule in the crystal. A molecular model of the Daunorubicin-DNA complex is then built into this map. The model is computationally refined to best fit the experimental data, resulting in a final atomic-resolution structure.[17][18] This structure reveals the precise orientation of the drug within the DNA, the specific hydrogen bonds and other interactions, and the conformational changes in the DNA upon binding.

References

- 1. Thermodynamic and cellular studies of doxorubicin/daunorubicin loaded by a DNA tetrahedron for diagnostic imaging, chemotherapy, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conventional DNA-Damaging Cancer Therapies and Emerging cGAS-STING Activation: A Review and Perspectives Regarding Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]

- 4. DNase I footprinting [gene.mie-u.ac.jp]

- 5. DNase I Footprinting to Identify Protein Binding Sites [en.bio-protocol.org]

- 6. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]

- 9. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]

- 10. Daunomycin interaction with DNA: microcalorimetric studies of the thermodynamics and binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distinct DNA damage determines differential phosphorylation of Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. analysis-of-binding-of-daunorubicin-and-doxorubicin-to-dna-using-computerized-curve-fitting-procedures - Ask this paper | Bohrium [bohrium.com]

- 14. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 16. bitesizebio.com [bitesizebio.com]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Topoisomerase II Inhibition by Daunomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism, quantitative effects, and experimental protocols related to the inhibition of human Topoisomerase II (Topo II) by the anthracycline antibiotic, Daunomycin (also known as Daunorubicin).

Core Mechanism of Action

Daunomycin exerts its potent anticancer effects primarily by targeting Topoisomerase II, a critical nuclear enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] Unlike catalytic inhibitors that block the enzyme's ATPase activity, Daunomycin acts as a "Topo II poison."[3][4] Its mechanism is a multi-step process involving DNA intercalation and stabilization of a key reaction intermediate.

The primary modes of action are:

-

DNA Intercalation: The planar aglycone moiety of Daunomycin inserts itself between DNA base pairs, particularly at GC-rich sequences.[5] This binding distorts the DNA helix, creating a physical obstacle and altering DNA structure.[5][6]

-

Topoisomerase II Poisoning: Topo II functions by creating transient double-strand breaks (DSBs) to allow another DNA segment to pass through, after which it re-ligates the break.[5] Daunomycin interferes with this process by trapping the enzyme after it has cleaved the DNA but before it can reseal the break.[7]

-

Formation of a Ternary Complex: This trapping mechanism results in the formation of a stable, abortive ternary complex consisting of Daunomycin, DNA, and Topoisomerase II.[5][8][9] The drug essentially acts as a molecular wedge, preventing the re-ligation of the cleaved DNA strands.[7][9]

-

Induction of Permanent DNA Damage: The stabilization of this "cleavage complex" transforms the transient DSBs into permanent, lethal DNA lesions.[2][7] The accumulation of these irreversible DSBs triggers cellular DNA damage responses, leading to cell cycle arrest (commonly at the G2/M phase), and ultimately, apoptosis (programmed cell death).[2][5]

This poisoning activity is considered the principal basis for Daunomycin's therapeutic efficacy in oncology.[3]

Quantitative Data on Daunomycin Activity

The following tables summarize key quantitative data regarding the cytotoxic and Topo II-inhibitory effects of Daunomycin across various studies.

Table 1: Cytotoxicity (IC50) of Daunomycin in Human Cell Lines

| Cell Line | Cell Type | Assay Type | IC50 Value |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | MTT | 40 nM[10] |

| L3.6 | Pancreatic Cancer | Not Specified | 400 nM[10] |

| HL-60 | Acute Promyelocytic Leukemia | MTT | 15 nM[11] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Topoisomerase II Inhibition

| Assay Type | Substrate | Effect | Effective Concentration |

| DNA Relaxation | Negatively Supercoiled Plasmid | 50% inhibition of h-TopoIIα activity | 1.2 µM[7] |

| DNA Decatenation | Kinetoplast DNA (kDNA) | Inhibition of decatenation | Concentration-dependent[11] |

| DNA Cleavage | Plasmid DNA | Stimulation of DNA cleavage | Drug-dependent[12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the interaction between Daunomycin and Topoisomerase II.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to separate interlocked DNA circles found in kinetoplast DNA (kDNA).[1] Inhibition of this activity is a hallmark of Topo II-targeting drugs.

Objective: To determine the inhibitory effect of Daunomycin on the decatenating activity of Topoisomerase II.

Materials & Reagents:

-

Purified human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) substrate (from Crithidia fasciculata)[1]

-

Daunomycin stock solution (in DMSO or water)

-

5X Topo II Assay Buffer: 50 mM Tris-HCl (pH 7.9), 250 mM NaCl, 250 mM KCl, 25 mM MgCl₂, 0.5 mM EDTA, 75 µg/ml BSA[7]

-

10 mM ATP solution

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose, 1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

DNA stain (e.g., SYBR® Safe or Ethidium Bromide)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume, combine:

-

4 µL of 5X Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng)

-

Variable volume of Daunomycin (or vehicle control, e.g., DMSO) to achieve desired final concentrations.

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Pre-incubate the reactions for 10 minutes at room temperature to allow Daunomycin to bind to the DNA.

-

Initiate the reaction by adding 1 µL of purified Topoisomerase II enzyme (e.g., 1-2 units). Mix gently.

-

Incubate the reaction at 37°C for 30 minutes.[1]

-

Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the entire sample onto a 1% agarose gel in 1X TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 3-5 V/cm) for 2-3 hours.[1]

-

Stain the gel with a suitable DNA stain and visualize using a gel documentation system.

Data Interpretation:

-

Negative Control (No Enzyme): A single band of catenated kDNA will remain in the well.

-

Positive Control (Enzyme, No Drug): The kDNA network will be resolved into decatenated, relaxed minicircles that migrate into the gel.

-

Inhibition (Enzyme + Daunomycin): At effective concentrations, Daunomycin will inhibit the enzyme, resulting in a dose-dependent decrease in the appearance of decatenated minicircles and a corresponding retention of kDNA in the well.

Plasmid DNA Cleavage Assay

This assay is used to directly visualize the formation of the stabilized cleavage complex. It measures the conversion of supercoiled plasmid DNA into linear DNA.

Objective: To detect Daunomycin-induced stabilization of the Topo II-DNA cleavage complex.

Materials & Reagents:

-

Purified human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBS or pBR322)

-

Daunomycin stock solution

-

Reaction Buffer (similar to decatenation assay)

-

Stop solution: 1% SDS, 100 mM EDTA

-

Proteinase K (20 mg/mL)

-

Agarose, 1X TAE Buffer, DNA stain

Procedure:

-

Set up reactions as described in the decatenation assay, substituting kDNA with supercoiled plasmid DNA (e.g., 250 ng).

-

Add Daunomycin and pre-incubate.

-

Initiate the reaction with Topo II and incubate at 37°C for 30 minutes.

-

Terminate the enzymatic reaction and trap the covalent complex by adding SDS to a final concentration of 0.5%.

-

Add Proteinase K to a final concentration of 0.5 mg/mL to digest the covalently bound Topo II. Incubate at 50°C for 30-60 minutes.

-

Add loading dye and load samples onto a 1% agarose gel.

-

Perform electrophoresis and visualize.

Data Interpretation:

-

Control (Enzyme, No Drug): The majority of the plasmid remains in its supercoiled form, with some relaxed topoisomers.

-

Daunomycin Treatment: The presence of Daunomycin stabilizes the cleavage complex. After SDS and Proteinase K treatment, this is revealed as an increase in the amount of linear plasmid DNA (Form III), which migrates between the nicked (Form II) and supercoiled (Form I) forms.

In Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay quantifies the amount of Topo II covalently bound to genomic DNA within living cells after drug treatment, providing a direct measure of Topo II poisoning in a cellular context.[1][13]

Objective: To quantify Daunomycin-induced Topo II-DNA covalent complexes in cultured cells.

Procedure (Abbreviated):

-

Treat cultured cells (e.g., leukemia cell lines) with various concentrations of Daunomycin for a defined period (e.g., 1-2 hours).

-

Lyse cells directly on the culture plate with a lysing solution containing a denaturant (e.g., Sarkosyl) to trap the covalent complexes.

-

Layer the viscous cell lysate onto a pre-formed cesium chloride (CsCl) step gradient.

-

Perform ultracentrifugation. The high density of the CsCl will separate protein from DNA. Free proteins will remain in the top layers, while DNA and any covalently bound proteins will pellet at the bottom.

-

After centrifugation, the gradient is fractionated, and the DNA-containing fractions are identified.

-

The amount of Topo II that co-purified with the DNA is quantified using a slot-blot or Western blot procedure with a specific antibody against Topoisomerase II.

Data Interpretation:

-

An increase in the amount of Topo II protein detected in the DNA-containing fractions of Daunomycin-treated cells compared to untreated controls indicates the formation of stabilized covalent complexes.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. mdpi.com [mdpi.com]

- 4. embopress.org [embopress.org]

- 5. mdpi.com [mdpi.com]

- 6. The Anticancer Drug Daunomycin Directly Affects Gene Expression and DNA Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Deamino-3'-fluoro-daunomycin: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Deamino-3'-fluoro-daunomycin (3-FD-Daunomycin), a fluorinated analog of the potent anthracycline antibiotic, Daunorubicin. This document details its chemical structure, a proposed synthetic pathway based on established methodologies for related compounds, and a summary of its expected physicochemical and biological properties. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug development.

Chemical Structure and Nomenclature

3'-Deamino-3'-fluoro-daunomycin, as its name suggests, is a derivative of Daunorubicin where the amino group at the 3' position of the daunosamine sugar moiety is replaced by a fluorine atom.

Systematic Name: (8S,10S)-8-Acetyl-10-[(2R,4S,5R,6S)-4-fluoro-5-hydroxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione

Common Name: 3'-Deamino-3'-fluoro-daunomycin, this compound

Parent Compound: Daunorubicin (Daunomycin)[1][2]

The core structure consists of a tetracyclic aglycone, daunomycinone, linked via a glycosidic bond to the modified sugar, 3-deamino-3-fluoro-daunosamine.

Structural Diagram

Caption: General structure of this compound.

Proposed Synthesis

Synthesis of 3-Deamino-3-fluoro-daunosamine (Proposed)

The synthesis of the fluorinated sugar is the most critical part of the overall process. A potential route could start from a readily available protected daunosamine precursor.

Caption: Proposed workflow for the synthesis of the fluorinated sugar moiety.

Experimental Protocol (Hypothetical):

-

Protection of Daunosamine: Start with commercially available daunosamine hydrochloride and protect the hydroxyl groups, for instance, as acetyl or silyl ethers, and the amino group with a suitable protecting group like trifluoroacetyl.

-

Diazotization and Fluorination: The protected 3'-amino group can be converted to a diazonium salt using a nitrosating agent (e.g., sodium nitrite) in the presence of a fluoride source like hydrogen fluoride-pyridine. Subsequent thermal or photochemical decomposition of the diazonium salt would introduce the fluorine atom at the 3' position. This is analogous to the Balz-Schiemann reaction.

-

Deprotection: Removal of the protecting groups from the hydroxyl and potentially the anomeric position would yield the desired 3-deamino-3-fluoro-daunosamine.

Glycosylation of Daunomycinone

The final step is the coupling of the synthesized fluorinated sugar with daunomycinone. The Koenigs-Knorr glycosylation or a related method is commonly employed for this transformation.

Caption: Workflow for the glycosylation of daunomycinone.

Experimental Protocol (Hypothetical):

-

Activation of the Sugar: The anomeric hydroxyl group of the protected 3-deamino-3-fluoro-daunosamine is converted into a good leaving group, such as a glycosyl halide (bromide or chloride).

-

Glycosylation Reaction: The activated sugar is then reacted with daunomycinone in the presence of a promoter, such as silver triflate (AgOTf) or a combination of N-iodosuccinimide (NIS) and triflic acid (TfOH), to form the glycosidic bond.

-

Deprotection: Finally, all protecting groups are removed to yield the target molecule, 3'-deamino-3'-fluoro-daunomycin. Purification is typically achieved by chromatographic methods.

Quantitative Data

Specific quantitative data for this compound is not available in the cited literature. However, we can extrapolate expected properties based on the parent compound, Daunorubicin.

| Property | Daunorubicin | This compound (Predicted) |

| Molecular Formula | C₂₇H₂₉NO₁₀ | C₂₇H₂₈FO₁₀ |

| Molar Mass | 527.52 g/mol [2] | ~530.50 g/mol |

| Appearance | Red-orange crystalline powder | Likely a reddish solid |

| Solubility | Soluble in water, methanol | Expected to have altered solubility due to the fluorine atom, potentially increased lipophilicity. |

| Melting Point | 188-190 °C (hydrochloride)[2] | Expected to be in a similar range, but the specific value is undetermined. |

Biological Activity and Mechanism of Action (Predicted)

The biological activity of this compound is anticipated to be similar to that of Daunorubicin, acting as a topoisomerase II inhibitor and DNA intercalator, leading to the inhibition of DNA replication and transcription and ultimately, cell death.

Caption: Predicted biological mechanism of action for this compound.

The introduction of a fluorine atom at the 3' position may influence several aspects of the drug's properties:

-

Metabolic Stability: The C-F bond is stronger than the C-N bond, which could lead to increased metabolic stability and a longer half-life in vivo.

-

Lipophilicity: Fluorine can increase the lipophilicity of a molecule, potentially affecting its cell membrane permeability and cellular uptake.

-

Binding Affinity: The electronegativity and size of the fluorine atom could alter the binding interactions with DNA and topoisomerase II, which may either enhance or decrease its cytotoxic potency.

Further preclinical studies, including in vitro cytotoxicity assays against various cancer cell lines and in vivo animal models, are necessary to fully elucidate the pharmacological profile of this compound.

References

The Intricate Pathway of Daunorubicin Biosynthesis in Streptomyces peucetius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of daunorubicin, a clinically significant anthracycline antibiotic, in the soil bacterium Streptomyces peucetius. This document details the genetic and enzymatic machinery, regulatory networks, and key biochemical transformations that govern the production of this potent anti-cancer agent. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this field.

The Daunorubicin Biosynthetic Pathway: A Four-Act Play

The biosynthesis of daunorubicin is a complex process orchestrated by a multitude of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). The pathway can be conceptually divided into four major stages:

-

Aglycone Core Formation : The construction of the tetracyclic aglycone, ε-rhodomycinone, is initiated by a type II polyketide synthase (PKS).

-

Deoxysugar Synthesis : The unique amino sugar, TDP-L-daunosamine, is synthesized from glucose-1-phosphate through a separate series of enzymatic reactions.

-

Glycosylation : The aglycone and the deoxysugar are coupled together by a specific glycosyltransferase.

-

Post-PKS Tailoring : A series of final modifications, including methylation and hydroxylation, convert the glycosylated intermediate into the final product, daunorubicin.

The entire biosynthetic pathway is a testament to the metabolic prowess of Streptomyces and offers numerous targets for genetic engineering and yield improvement.

The Genetic Blueprint: The Daunorubicin Biosynthetic Gene Cluster

The genes responsible for daunorubicin production are clustered together on the S. peucetius chromosome. This BGC, spanning approximately 40 kb, contains genes for the PKS, the deoxysugar biosynthesis, tailoring enzymes, and regulatory proteins.[1][2] The key gene clusters involved are the dps genes for the polyketide backbone, the dnm genes for daunosamine synthesis, and the dnr genes for the subsequent tailoring and regulatory steps.[3]

Key Enzymes and Their Roles

A symphony of enzymes works in a coordinated fashion to assemble the daunorubicin molecule. The table below summarizes the key enzymes and their functions.

| Enzyme Class | Gene(s) | Function |

| Polyketide Synthase | dpsA, dpsB, dpsC, dpsD, dpsE, dpsF, dpsG, dpsY | Catalyzes the iterative condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to form the 21-carbon decaketide backbone of the aglycone. |

| Deoxysugar Biosynthesis | dnmL, dnmM, dnmT, dnmU, dnmV, dnmZ | A suite of enzymes that convert glucose-1-phosphate into the activated sugar donor, TDP-L-daunosamine. |

| Glycosyltransferase | dnrS, dnrQ | Transfers the TDP-L-daunosamine moiety to the ε-rhodomycinone aglycone to form rhodomycin D.[1][4][5][6] |

| Esterase | dnrP | Removes the carbomethoxy group from rhodomycin D.[1] |

| Methyltransferase | dnrK | Catalyzes the O-methylation of the C-4 hydroxyl group of the daunosamine sugar.[1] |

| Monooxygenase | doxA | A cytochrome P450 enzyme that performs multiple oxidation steps, including the final hydroxylation at C-14 to convert daunorubicin to doxorubicin.[1][3][7] |

Regulation of Daunorubicin Biosynthesis: A Tightly Controlled Network

The production of daunorubicin, a cytotoxic compound, is tightly regulated to prevent self-toxicity and to coordinate its synthesis with the physiological state of the bacterium. This regulation occurs primarily at the transcriptional level through a cascade of regulatory proteins.[8][9]

A coherent feed-forward loop involving three key transcriptional regulators, DnrO, DnrN, and DnrI, governs the expression of the biosynthetic genes.[8][9] DnrO, a repressor-like protein, activates the transcription of dnrN. DnrN, in turn, activates the expression of dnrI, which is the primary transcriptional activator for the majority of the daunorubicin biosynthetic and resistance genes.[10][11][12] Daunorubicin itself can act as a feedback inhibitor by intercalating into DNA and preventing the binding of these transcriptional activators.[9] This feedback inhibition is counteracted by efflux pumps encoded by resistance genes like drrA and drrB, which export excess daunorubicin out of the cell.[11]

Quantitative Analysis of Daunorubicin Production

Improving the yield of daunorubicin is a major goal for industrial production. The following tables summarize quantitative data on daunorubicin and its precursor, doxorubicin, production in various S. peucetius strains.

Table 1: Doxorubicin Production in Engineered S. peucetius Strains

| Strain | Genetic Modification | Doxorubicin Titer (mg/L) | Fold Increase | Reference |

| SIPI-14 | Parent Strain | 558 | - | [13] |

| SIPI-7-14/drrC | Overexpression of drrC | 1128 | 2.02 | [13] |

| dnrX dnrU double mutant | Deletion of dnrX and dnrU | - | 2-fold increase in DXR | [2][14] |

| dnrX dnrU dnrH triple mutant | Deletion of dnrX, dnrU, and dnrH | - | - | [2][14] |

| dnrX dnrU with dnrV and doxA overexpression | - | - | 36-86% increase in DXR | [2][14] |

Table 2: Bioconversion of ε-Rhodomycinone to Daunorubicin Glycosides

| Strain Type | Conversion Efficiency (%) | Reference |

| Non-producing mutant | 15 - 30 | [10] |

| Mutant producing daunorubicin but not ε-rhodomycinone | ~25 | [10] |

| Daunorubicin-producing strain C5 | 22 - 32 (of metabolized ε-rhodomycinone) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of daunorubicin biosynthesis.

Fermentation of S. peucetius for Daunorubicin Production

Objective: To cultivate S. peucetius for the production of daunorubicin.

Materials:

-

Streptomyces peucetius strain

-

Primary seed medium: soya-bean oil (15 ml/L), formula molasses (17 g/L), glycerin (5.5 ml/L), earthworm powder (12.5 g/L), peptone (4.5 g/L), light calcium carbonate (3.5 g/L), ammonium sulfate (4.5 g/L)

-

Secondary seed medium

-

Fermentation medium

-

Shaking incubator

-

Fermenter

Procedure:

-

Inoculate the primary seed medium with a glycerol stock of S. peucetius.

-

Incubate at 30-40°C with shaking until the cell concentration reaches 20-25% and the pH is between 5 and 7.

-

Transfer the primary seed culture to the secondary seed medium and incubate for 40-50 hours until the cell concentration reaches 30-35% and the pH is between 5 and 7.

-

Inoculate the fermentation medium with the secondary seed culture.

-

Conduct the fermentation for 130-140 hours, maintaining appropriate aeration and agitation.

-

Monitor daunorubicin production by HPLC. A final fermentation unit of >=3g/L is expected.[15]

Analysis of Daunorubicin and its Intermediates by HPLC

Objective: To quantify the production of daunorubicin and its intermediates.

Materials:

-

Culture broth

-

Ethyl acetate

-

Methanol

-

HPLC system with a C18 column and UV or fluorescence detector

-

Daunorubicin, doxorubicin, and ε-rhodomycinone standards

Procedure:

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in methanol.

-

Filter the sample through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the compounds.

-

Detect the compounds by UV absorbance at 254 nm or fluorescence with excitation at 480 nm and emission at 560 nm.

-

Quantify the compounds by comparing the peak areas to those of the standards.[10][11][16][17]

Enzyme Assay for DoxA (Daunorubicin-14-hydroxylase)

Objective: To determine the activity of the DoxA enzyme.

Materials:

-

Purified DoxA enzyme

-

Daunorubicin (substrate)

-

NADPH

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

Cysteine

-

MgCl₂

-

Sodium phosphate buffer (pH 7.5)

Procedure:

-

Prepare a reaction mixture containing 6 mg of mixed protein (DoxA and its redox partners), 50 µM glucose-6-phosphate, 0.5 U glucose-6-phosphate dehydrogenase, 200 µM cysteine, 5 µM NADPH, 5 mM MgCl₂, and 100 µM daunorubicin in 20 mM sodium phosphate buffer (pH 7.5).

-

Incubate the reaction mixture at 30°C for 24 hours.

-

Stop the reaction by adjusting the pH to 8.0.

-

Analyze the reaction products by HPLC to quantify the amount of doxorubicin formed.[1][3]

In Vitro Reconstitution of the TDP-L-daunosamine Biosynthetic Pathway

Objective: To synthesize TDP-L-daunosamine in vitro from glucose-1-phosphate.

Materials:

-

Purified enzymes: Tmk, AckA, RmlA, RmlB, DnmL, DnmM, DnmU, DnmV, DnmJ

-

Glucose-1-phosphate

-

ATP

-

TTP

-

Other necessary cofactors and buffer components

Procedure:

-

Clone and express the genes for the eight enzymes in E. coli.

-

Purify the His-tagged proteins using nickel-affinity chromatography.

-

Combine the purified enzymes in a one-pot reaction with the substrates and cofactors.

-

Incubate the reaction mixture to allow for the enzymatic synthesis of TDP-L-daunosamine.

-

Monitor the formation of the product by HPLC or mass spectrometry.[9][18]

Conclusion

The biosynthesis of daunorubicin in Streptomyces peucetius is a highly complex and regulated process that has been the subject of extensive research. A deep understanding of the underlying genetics, enzymology, and regulatory networks is crucial for the rational design of strain improvement strategies. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to harness the biosynthetic potential of this remarkable microorganism for the enhanced production of this vital anti-cancer drug. Further exploration into the intricate details of this pathway will undoubtedly pave the way for the development of novel anthracycline analogs with improved therapeutic properties.

References

- 1. Functional expression and purification of DoxA, a key cytochrome P450 from Streptomyces peucetius ATCC 27952 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional expression and purification of DoxA, a key cytochrome P450 from Streptomyces peucetius ATCC 27952 [PeerJ] [peerj.com]

- 4. Isolation and structure of a new epsilon-rhodomycin compound produced by a Streptomyces species HPL Y-11472 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a daunosamine biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a daunosamine biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. CN103642881B - Medium for producing daunorubicin by fermenting streptomyces peucetius or streptomyces coeruleorubidus and fermentation method - Google Patents [patents.google.com]

- 16. A simple HPLC method using a microbore column for the analysis of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wjpsonline.com [wjpsonline.com]

- 18. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Daunorubicin

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Daunorubicin, an anthracycline antibiotic widely used in the treatment of various leukemias.[1][2] The information presented herein is intended to serve as a technical resource for professionals involved in cancer research and drug development.

Pharmacokinetics

The pharmacokinetic profile of Daunorubicin is characterized by extensive tissue distribution and metabolism to an active metabolite, daunorubicinol.[3][4] There is significant inter-individual variability in its pharmacokinetics, which can influence both efficacy and toxicity.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Daunorubicin and its liposomal formulation.

Table 1: Pharmacokinetics of Standard Daunorubicin and its Metabolite Daunorubicinol

| Parameter | Daunorubicin | Daunorubicinol (Active Metabolite) | Reference(s) |

| Terminal Half-life | 18.5 h (± 4.9) | 26.7 h (± 12.8) | [5] |

| Protein Binding | 50-60% | Not Specified | [6] |

| Volume of Distribution (Vd) | 20-39.2 L/kg | Not Specified | [6] |

| Clearance | 17.3 mL/min | Not Specified | [6] |

| Median AUC0-tlast (90 mg/m² dose) | 577 ng/mL·hr (Range: 375–1167) | 2200 ng/mL·hr (Range: 933–4683) | [3][7][8][9] |

| Excretion | Feces (40%), Urine (25%) | Urine (7.91%) | [6][7] |

| Unbound Fraction in Plasma | 23.91% (17.33–32.99) | 29.23% (25.84–33.07) | [7] |

Table 2: Pharmacokinetics of Liposomal Daunorubicin

| Parameter | Value | Reference(s) |

| Tmax (at 44 mg/m² dose) | 2 h | [5] |

| Cmax (at 44 mg/m² dose) | 24.8 µg/mL | [5] |

| Mean Elimination Half-life | 22.1 h - 31.5 h | [5] |

| Steady-state Volume of Distribution | 1.91 L/m² | [5] |

| Clearance | 68.4 mL/h/m² | [5] |

| Liposomal Half-life | 22.0 hrs | [10] |

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: Daunorubicin is administered intravenously as it would cause severe local tissue necrosis if given subcutaneously or intramuscularly.[2]

-

Distribution: It is widely distributed throughout the body tissues.[1]

-

Metabolism: Daunorubicin is extensively metabolized in the liver and other tissues, primarily by cytoplasmic aldo-keto reductases, to its main active metabolite, daunorubicinol.[3][4] Carbonyl reductases 1 (CBR1) and 3 (CBR3) are the major enzymes involved in this conversion.[3] Within 30 minutes of administration, approximately 40% of the drug in the plasma is in the form of daunorubicinol.[4]

-

Excretion: The drug and its metabolites are primarily excreted in the bile and to a lesser extent in the urine.[1] Approximately 40% of a dose is excreted in the feces and 25% in the urine.[6]

Experimental Protocols for Pharmacokinetic Studies

Protocol: In Vivo Pharmacokinetic Analysis in AML Patients

This protocol outlines a typical approach for assessing the pharmacokinetics of Daunorubicin in patients with Acute Myeloid Leukemia (AML).[3][11]

-

Patient Population: Adult patients diagnosed with AML undergoing induction therapy.[3]

-

Drug Administration: Daunorubicin is administered as a 30-minute intravenous infusion, often at a dose of 90 mg/m²/day for 3 days, in combination with cytarabine.[3]

-

Blood Sampling:

-

Blood samples are collected in lithium heparin tubes at multiple time points.[11]

-

A typical sampling schedule includes: pre-infusion, 5 minutes, 15 minutes, 30 minutes, 45 minutes, 1 hour, 2 hours, 4 hours, 6 hours, 12 hours, and 24 hours after the end of the infusion.[11]

-

For more detailed studies, sampling may extend to 48 and 72 hours post-infusion.[12]

-

-

Sample Processing:

-

Quantification of Daunorubicin and Daunorubicinol:

-

Plasma concentrations are determined using a validated high-performance liquid chromatography (HPLC) method with a fluorescence detector (FLD).[3][11][13]

-

Sample preparation involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[13][14] A common extraction method uses a chloroform/1-heptanol mixture followed by re-extraction with orthophosphoric acid.[13]

-

Doxorubicin is often used as an internal standard.[3]

-

-

Pharmacokinetic Analysis:

Pharmacodynamics

Daunorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA replication and integrity.[1][2][5]

Mechanism of Action

-

DNA Intercalation: Daunorubicin's planar anthraquinone ring system intercalates between DNA base pairs, with a preference for adjacent G/C pairs.[15] This physical insertion unwinds the DNA helix, distorting its structure and interfering with the processes of DNA replication and transcription.[1][15]

-

Topoisomerase II Inhibition: Daunorubicin inhibits the enzyme topoisomerase II.[1][15] This enzyme is crucial for relieving torsional stress in DNA during replication by creating transient double-strand breaks. Daunorubicin stabilizes the topoisomerase II-DNA complex after the DNA has been cleaved, preventing the re-ligation of the strands.[15][16] This leads to the accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[16][17]

-

Generation of Reactive Oxygen Species (ROS): Daunorubicin can undergo redox cycling, leading to the production of free radicals and reactive oxygen species.[1][5] This oxidative stress contributes to cellular damage, including lipid peroxidation and further DNA damage, and is thought to be a significant factor in the drug's cardiotoxicity.[18][19]

Daunorubicin-Induced Cardiotoxicity

A major limitation of Daunorubicin therapy is dose-dependent cardiotoxicity.[5][20] This toxicity is mediated by several mechanisms:

-

Topoisomerase IIb Interaction: In cardiomyocytes, Daunorubicin interacts with the topoisomerase IIb isoform, leading to DNA damage and mitochondrial dysfunction, ultimately causing myocardial cell death.[2]

-

Oxidative Stress: The generation of ROS in cardiac tissue leads to damage of cellular components, including lipids, proteins, and DNA, contributing to cardiomyocyte apoptosis and myofibril degradation.[18][20]

-

Myosin Interaction: Daunorubicin can form hydrophobic interactions and hydrogen bonds with cardiac myosin, potentially interfering with the heart's pumping action.[20]

Cellular Uptake and Efflux

The intracellular concentration of Daunorubicin is a key determinant of its efficacy.

-

Uptake: The uptake of Daunorubicin into cells is thought to occur primarily through passive diffusion of the un-ionized form of the drug across the cell membrane.[21][22] The rate of uptake increases with the pH of the extracellular medium.[22]

-

Efflux: Resistance to Daunorubicin is often associated with increased drug efflux from the cell, a process mediated by ATP-dependent transporters such as P-glycoprotein (MDR1).[21][23] This energy-dependent efflux reduces the intracellular accumulation of the drug, thereby diminishing its cytotoxic effect.[21] Modulators like cyclosporin A and verapamil can reverse this efflux and increase intracellular Daunorubicin levels.[23][24]

Experimental Protocols for Pharmacodynamic Studies

Protocol: In Vitro Cytotoxicity and Clonogenic Assays

These assays are used to determine the sensitivity of leukemic cells to Daunorubicin.[25]

-

Cell Preparation:

-

Drug Incubation:

-

Cells are incubated with varying concentrations of Daunorubicin (e.g., 1.8 µmol/L) for a defined period, typically one hour.[25]

-

-

Clonogenic Assay:

-

Cytotoxicity Assay (e.g., MTT Assay):

-

This assay can be used as an alternative or complement to the clonogenic assay.

-

After drug incubation, a reagent such as MTT is added to the cells.

-

Viable cells metabolize the MTT into a colored formazan product, which can be quantified spectrophotometrically.

-

The results are used to calculate the IC50 value (the drug concentration that inhibits cell growth by 50%).[26]

-

-

Data Analysis:

-

The in vitro sensitivity (e.g., percentage of cell kill or IC50) is correlated with clinical outcomes, such as achieving complete remission.[25]

-

References

- 1. youtube.com [youtube.com]

- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. reference.medscape.com [reference.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Persistent Cytarabine and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial [mdpi.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples [mdpi.com]

- 15. Daunorubicin - Wikipedia [en.wikipedia.org]

- 16. cancer-research-network.com [cancer-research-network.com]

- 17. pharmacology - Doxorubicin's intercalant and topoisomerase inhibition in leukemia? - Biology Stack Exchange [biology.stackexchange.com]

- 18. mdpi.com [mdpi.com]

- 19. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. oatext.com [oatext.com]

- 21. Comparative studies of the uptake of daunorubicin in sensitive and resistant P388 cell lines by flow cytometry and biochemical extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparative uptake, retention and cytotoxicity of daunorubicin by human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Daunorubicin uptake by leukemic cells: correlations with treatment outcome and mdr1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Contribution of drug transport and reductases to daunorubicin resistance in human myelocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Correlation of drug sensitivity in vitro with clinical responses in childhood acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Daunomycin: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake, distribution, and efflux of Daunomycin, a potent anthracycline antibiotic used in cancer chemotherapy. Understanding these fundamental processes is critical for optimizing its therapeutic efficacy and mitigating associated toxicities. This document details the mechanisms of transport, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the involved pathways.

Cellular Uptake Mechanisms

Daunomycin enters cells through a combination of passive diffusion and carrier-mediated transport.[1] The lipophilic nature of the molecule allows it to traverse the cell membrane, while transporters can facilitate its entry.[1] The uptake process is rapid, with equilibrium often reached within 30 minutes.[2]

Passive Diffusion

As a small molecule with lipophilic characteristics, Daunomycin can passively diffuse across the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the drug between the extracellular environment and the cell's interior.

Carrier-Mediated Transport

Specific solute carriers can also contribute to the uptake of Daunomycin. While the exact transporters involved in influx are not as well-characterized as efflux pumps, they are thought to play a role in the initial accumulation of the drug within the cell.

Endocytosis in Drug Delivery Systems

When encapsulated in nanocarriers such as liposomes or nanoparticles, Daunomycin can be taken up by cells via endocytosis.[3][4][5] This mechanism can bypass the P-glycoprotein-mediated efflux, potentially overcoming multidrug resistance.[3] Clathrin-mediated endocytosis has been identified as a prominent pathway for the uptake of nanoparticle-encapsulated anthracyclines.[4][6]

Table 1: Quantitative Data on Daunomycin Cellular Uptake

| Parameter | Cell Line | Value | Reference |

| Incubation Time for Similar In Vivo Concentrations | Myeloid Blast Cells | 1 hour | [7] |

| Incubation Concentration for Similar In Vivo Concentrations | Myeloid Blast Cells | 0.2 µM | [7] |

Experimental Protocol: Measuring Daunomycin Uptake by Flow Cytometry

This protocol describes a method for quantifying the intracellular uptake of Daunomycin using flow cytometry, which measures the drug's inherent fluorescence.[8]

Materials:

-

Cell culture of interest

-

Daunomycin hydrochloride

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

-

Drug Incubation: Add Daunomycin to the cell suspension at the desired final concentration (e.g., 1 µg/mL).[8] Incubate the cells for various time points (e.g., 15, 30, 60 minutes) at 37°C.

-

Washing: After incubation, centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular drug.

-

Resuspension: Resuspend the final cell pellet in PBS for flow cytometric analysis.

-

Flow Cytometry: Analyze the cells on a flow cytometer equipped with an appropriate laser for exciting Daunomycin (e.g., 488 nm) and a detector for its emission (typically in the orange-red spectrum).

-

Data Analysis: Gate on the single-cell population and quantify the mean fluorescence intensity, which is proportional to the intracellular Daunomycin concentration.

Workflow for Measuring Daunomycin Uptake

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nanocarriers Enhance Doxorubicin Uptake in Drug-Resistant Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interrogating the Role of Endocytosis Pathway and Organelle Trafficking for Doxorubicin-Based Combination Ionic Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development [mdpi.com]

- 7. Intracellular concentrations of anti cancer drugs in leukemic cells in vitro vs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Intracellular measurement of anthracyclines with flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 3'-Fluoro-Daunomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the anthracycline antibiotic 3'-fluoro-daunomycin (3-FD-Daunomycin). Due to the limited availability of published spectroscopic data for this specific fluorinated derivative, this document establishes a baseline by presenting a detailed analysis of the well-characterized parent compound, daunorubicin (daunomycin). The guide covers key spectroscopic techniques including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy. Detailed experimental protocols for these techniques are provided to enable researchers to conduct their own analyses of this compound and related compounds. Furthermore, this guide includes visualizations of the general anthracycline structure and a typical experimental workflow for spectroscopic characterization.

Introduction

Anthracycline antibiotics, such as daunorubicin and its derivatives, are a cornerstone of cancer chemotherapy. Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells. The modification of the daunorubicin structure, particularly at the daunosamine sugar moiety, is a key strategy in the development of new analogs with improved efficacy, reduced cardiotoxicity, and the ability to overcome drug resistance.

The introduction of a fluorine atom at the 3' position of the daunosamine sugar is a strategic modification intended to alter the electronic and steric properties of the molecule, potentially influencing its DNA binding affinity and biological activity. Understanding the spectroscopic properties of 3'-fluoro-daunomycin is crucial for elucidating its structure-activity relationship, its interaction with biological macromolecules, and for quality control during drug development.

While specific and comprehensive spectroscopic data for 3'-fluoro-daunomycin is not widely available in the public domain, studies on closely related compounds, such as 3-fluoro-4-demethoxydaunomycin, have utilized techniques like 19F-NMR to investigate their intercalation into DNA.[1] This guide will leverage the extensive spectroscopic data available for the parent compound, daunorubicin, to provide a comparative framework for researchers working with this compound.

Chemical Structure

The core structure of anthracyclines consists of a tetracyclic aglycone linked to a daunosamine sugar. In 3'-fluoro-daunomycin, a fluorine atom replaces the hydroxyl group at the 3' position of the daunosamine sugar.

Spectroscopic Data

This section summarizes the available spectroscopic data for daunorubicin as a reference for the expected properties of 3'-fluoro-daunomycin.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions within the anthracycline chromophore. The absorption spectrum of daunorubicin typically exhibits a broad peak in the visible region.

| Compound | Solvent | λmax (nm) | Reference |

| Daunorubicin | Aqueous Solution | ~480-496 | [2] |

| Daunorubicin-Al3+ Complex | - | 529, 566 | [3] |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique for studying the interaction of anthracyclines with macromolecules like DNA. The fluorescence of daunorubicin is often quenched upon intercalation into DNA.

| Compound | Solvent/Conditions | Excitation λ (nm) | Emission λmax (nm) | Reference |

| Daunorubicin | - | 470 | 560 | [3] |

| Daunorubicin-Al3+ Complex | - | 530 | 580 | [3] |

| Daunorubicin | Phosphate buffer | 480 | ~590 | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and conformation of the molecule. For fluorinated analogs like this compound, 19F-NMR is a particularly powerful tool to probe the local environment of the fluorine atom. A study on 3-fluoro-4-demethoxydaunomycin complexed with a hexanucleotide duplex showed four distinct 19F signals, indicating different intercalation isomers.[1]

Proton (¹H) and Carbon-¹³ (¹³C) NMR have been used extensively to study daunorubicin and its interactions.[3][4][6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the chirality of molecules and their interactions with chiral macromolecules like DNA. The binding of daunorubicin to DNA induces characteristic changes in the CD spectrum.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of anthracycline compounds. Researchers should optimize these methods for their specific instrumentation and experimental conditions.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in the final buffer (e.g., phosphate buffer, pH 7.4).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from 200 to 800 nm. Use the buffer as a blank.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient.

Fluorescence Spectroscopy

-

Sample Preparation: Prepare samples as for UV-Vis spectroscopy. Concentrations are typically lower for fluorescence measurements.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Set the excitation wavelength (e.g., 480 nm) and record the emission spectrum over a suitable range (e.g., 500-700 nm).

-

Data Analysis: Determine the wavelength of maximum emission and the relative fluorescence intensity. For DNA binding studies, titrate the compound with increasing concentrations of DNA and monitor the changes in fluorescence.

NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer.

-

Measurement: Acquire ¹H, ¹³C, and, for fluorinated compounds, ¹⁹F NMR spectra. 2D NMR experiments (e.g., COSY, NOESY) can be used for detailed structural assignments.

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and, in the case of NOESY, through-space correlations.

Circular Dichroism Spectroscopy

-